molecular formula C13H25BO2 B6610649 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1429767-12-3

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6610649
CAS No.: 1429767-12-3
M. Wt: 224.15 g/mol
InChI Key: BETQIKBKVQGUNH-UHFFFAOYSA-N
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Description

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a carbon chain

Preparation Methods

The synthesis of 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4,4-dimethylpent-1-en-2-ol with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the compound into boron-containing alcohols or hydrocarbons.

    Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups, using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Materials Science: The compound is utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

    Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for biologically active compounds.

    Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar compounds to 2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

    4,4-Dimethylpent-2-enal: This compound has a similar carbon chain but lacks the boron atom and dioxaborolane structure.

    1-Pentene, 4,4-dimethyl-: Another related compound with a similar carbon backbone but different functional groups.

    (1,4-Dimethylpent-2-enyl)benzene: This compound features a benzene ring attached to a similar carbon chain. The uniqueness of this compound lies in its boron-containing dioxaborolane structure, which imparts distinct chemical properties and reactivity compared to these similar compounds.

Properties

IUPAC Name

2-(4,4-dimethylpent-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-10(9-11(2,3)4)14-15-12(5,6)13(7,8)16-14/h1,9H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETQIKBKVQGUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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